molecular formula C7H9Cl2NO2 B592702 2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) CAS No. 128154-25-6

2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci)

Cat. No.: B592702
CAS No.: 128154-25-6
M. Wt: 210.054
InChI Key: QGSBLOPVSBCGOH-UHFFFAOYSA-N
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Description

2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) is a chemical compound that belongs to the oxazine family Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazine derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxazines.

Scientific Research Applications

2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Oxazine: A simpler oxazine compound without the dichloroacetyl and methyl groups.

    4-Acetyl-3,4-dihydro-2H-1,4-oxazine: Similar structure but with an acetyl group instead of dichloroacetyl.

    tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate: Contains a tert-butyl group and a carboxylate functionality.

Uniqueness

2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) is unique due to the presence of the dichloroacetyl and methyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

128154-25-6

Molecular Formula

C7H9Cl2NO2

Molecular Weight

210.054

IUPAC Name

2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-oxazin-4-yl)ethanone

InChI

InChI=1S/C7H9Cl2NO2/c1-5-4-12-3-2-10(5)7(11)6(8)9/h2-3,5-6H,4H2,1H3

InChI Key

QGSBLOPVSBCGOH-UHFFFAOYSA-N

SMILES

CC1COC=CN1C(=O)C(Cl)Cl

Synonyms

2H-1,4-Oxazine, 4-(dichloroacetyl)-3,4-dihydro-3-methyl- (9CI)

Origin of Product

United States

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